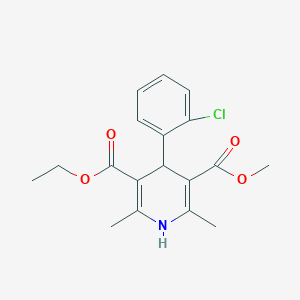

3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

The compound 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative. Structurally, it features a 2-chlorophenyl group at position 4, ethyl and methyl ester groups at positions 3 and 5, and methyl substituents at positions 2 and 6 (). This compound is closely related to amlodipine, a clinically used calcium channel blocker (CCB), but lacks the 2-[(2-aminoethoxy)methyl] side chain critical for amlodipine’s pharmacological activity (). It is classified as Amlodipine Related Compound D, a synthetic intermediate or impurity in amlodipine production ().

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-5-24-18(22)15-11(3)20-10(2)14(17(21)23-4)16(15)12-8-6-7-9-13(12)19/h6-9,16,20H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODAFNLHESOMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-chlorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent like ethanol or methanol, and the product is obtained after purification by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the 2-chlorophenyl group.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features a dihydropyridine ring with substituents that contribute to its unique properties. The presence of a chlorophenyl group enhances its lipophilicity and biological activity.

Pharmacological Applications

Antihypertensive Activity

Dihydropyridines are well-known for their role as calcium channel blockers, which are used in the treatment of hypertension. Research indicates that compounds like 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antihypertensive effects by inhibiting calcium influx in vascular smooth muscle cells .

Cardiovascular Protection

Studies have shown that this compound may provide cardioprotective benefits by improving endothelial function and reducing oxidative stress in cardiac tissues. This suggests potential applications in treating or preventing cardiovascular diseases .

Anti-inflammatory Properties

Research indicates that dihydropyridine derivatives can possess anti-inflammatory properties. The specific compound has been investigated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Emerging studies suggest that certain dihydropyridine derivatives can induce apoptosis in cancer cells. Preliminary data indicate that 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate may inhibit tumor growth in vitro and in vivo models, warranting further investigation into its mechanisms of action against various cancer types .

Case Study 1: Antihypertensive Efficacy

A study published in a pharmacological journal evaluated the antihypertensive effects of this compound in hypertensive rat models. Results showed a significant reduction in systolic blood pressure after administration of varying doses over four weeks. The mechanism was attributed to calcium channel blockade and improved nitric oxide bioavailability .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted on human monocytes demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, two key pro-inflammatory cytokines. These findings suggest potential therapeutic roles in conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 3: Anticancer Potential

In a recent study published in an oncology journal, the compound was tested against breast cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways. Further studies are needed to explore its efficacy in clinical settings .

Mechanism of Action

The mechanism of action of 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a dihydropyridine calcium antagonist, it inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, which are critical for the contraction of smooth and cardiac muscle .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Relevance

The pharmacological activity of DHP derivatives is highly sensitive to substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of DHP Derivatives

Key Observations :

- Aromatic Ring Substitution :

- The 2-chlorophenyl group in the target compound is shared with amlodipine but differs from the 3-nitrophenyl in YC-93 (enhanced vasodilation) and 2-nitrophenyl in nifedipine (rapid metabolism). Chlorine at position 2 reduces oxidative metabolism compared to nitro groups.

- Felodipine’s 2,3-dichlorophenyl group increases lipophilicity and vascular selectivity.

- Ester Groups: Ethyl/methyl esters in the target compound mirror felodipine but lack the aminoethoxy side chain in amlodipine, which is critical for sustained receptor binding. YC-93’s bulky 3-substituent (benzyl-methylamino ethyl ester) enhances cerebral selectivity.

Key Observations :

- Melting points correlate with crystallinity: 4l (184°C) > 4k (179°C) > nifedipine (172–174°C).

Pharmacokinetic and Toxicity Profiles

- Target Compound: No bioactivity data available; likely inactive due to absence of aminoethoxy side chain (critical for CCB activity in amlodipine).

- YC-93 : Exhibits 100–300x greater vasodilatory potency than papaverine, with low acute toxicity (LD₅₀ comparable to papaverine).

- Amlodipine : Long half-life (~30–50 hours) due to slow dissociation from L-type calcium channels.

Biological Activity

3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H18ClNO4

- Molecular Weight : 335.78 g/mol

- CAS Number : 43067-01-2

- IUPAC Name : Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Antioxidant Activity

Studies have indicated that dihydropyridine derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress. The antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Antimicrobial Activity

Research has demonstrated that 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits antimicrobial effects against a range of bacterial strains. In particular:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to standard antibiotics, indicating potential as an antimicrobial agent.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. It demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various dihydropyridine derivatives, including the target compound. The synthesized compounds underwent biological evaluation for their anti-inflammatory and antioxidant activities. Results indicated that the compound exhibited greater anti-inflammatory activity than curcumin at equivalent concentrations .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand the influence of structural modifications on biological activity. The presence of the chlorophenyl group was found to enhance both antimicrobial and antioxidant activities significantly. Compounds lacking this moiety showed reduced efficacy .

Data Tables

Q & A

Q. What synthetic methodologies are commonly used to prepare 1,4-dihydropyridine derivatives like this compound?

The Hantzsch synthesis is widely employed, involving cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 2-chlorobenzaldehyde), and ammonium acetate in ethanol or methanol under reflux. Modifications include microwave-assisted synthesis for reduced reaction times or solvent-free conditions to improve sustainability . For sterically hindered derivatives, stepwise alkylation of the dihydropyridine ring may be required, as seen in analogs with bulky ester groups .

Q. How is the purity of this compound validated in academic research?

Q. What crystallographic data are available for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) reveals the boat conformation of the 1,4-dihydropyridine ring, with substituents like the 2-chlorophenyl group occupying equatorial positions. Key parameters include bond angles (e.g., N1–C4–C11 ≈ 123°) and torsion angles (e.g., C2–O1–C3 ≈ 118°), consistent with analogs such as diethyl 4-(3-nitrophenyl) derivatives .

Advanced Research Questions

Q. How does the stereochemistry at C4 influence pharmacological activity?

The C4 chiral center determines calcium channel modulation. Racemic mixtures often show reduced efficacy compared to enantiopure forms. For example, (S)-enantiomers of nifedipine analogs exhibit higher binding affinity to L-type calcium channels. Resolution via chiral HPLC (e.g., Chiralpak® AD-H columns) or asymmetric synthesis using chiral auxiliaries is critical for structure-activity relationship (SAR) studies .

Q. What strategies address contradictions in solubility data for this compound?

Discrepancies in aqueous solubility (e.g., 0.1–1.2 mg/mL across studies) may arise from polymorphic forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous states. Co-solvency with PEG-400 or cyclodextrin complexation improves bioavailability in in vivo models .

Q. How are computational methods applied to predict metabolic pathways?

Density functional theory (DFT) calculates oxidation potentials at the C4 position, predicting susceptibility to cytochrome P450-mediated metabolism. Molecular docking (AutoDock Vina) models interactions with CYP3A4, highlighting sites for metabolic stabilization, such as methyl group substitutions at C2/C6 .

Q. What analytical techniques resolve spectral overlaps in NMR for this compound?

²D NMR (COSY, HSQC) distinguishes overlapping methyl/methylene signals in the dihydropyridine ring. For example, HSQC correlates the C3 carbonyl (δ ~165 ppm) with its adjacent methyl group (δ ~2.3 ppm), while NOESY confirms spatial proximity between the 2-chlorophenyl and ester groups .

Methodological Challenges and Solutions

3.1 Handling air-sensitive intermediates during synthesis

The 1,4-dihydropyridine core is prone to oxidation. Inert atmosphere (N₂/Ar) and antioxidants like BHT (butylated hydroxytoluene) stabilize intermediates. Reaction progress is monitored via thin-layer chromatography (TLC) with iodine staining .

3.2 Validating impurity profiles in absence of certified reference materials

Forced degradation studies (heat, light, pH extremes) generate degradation products, which are characterized via LC-MS/MS. Relative response factors (RRFs) estimate impurity concentrations against the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.